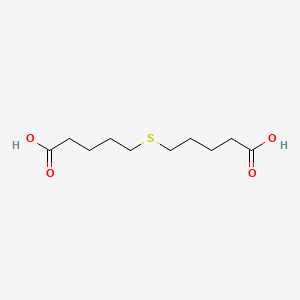
Pentanoic acid, 5,5'-thiobis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid,5,5-thiobis- is an organic compound that features a thiobis group attached to the pentanoic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentanoic acid,5,5-thiobis- can be synthesized through several methods. One common approach involves the reaction of pentanoic acid with a thiol compound under specific conditions to introduce the thiobis group. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of pentanoic acid,5,5-thiobis- often involves large-scale chemical processes. These processes may include the use of advanced reactors and purification techniques to achieve high yields and purity of the compound. The exact methods can vary depending on the desired application and the scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid,5,5-thiobis- undergoes various chemical reactions, including:
Oxidation: The thiobis group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The thiobis group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pentanoic acid,5,5-thiobis- can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Pentanoic acid,5,5-thiobis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Pentanoic acid,5,5-thiobis- is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of pentanoic acid,5,5-thiobis- involves its interaction with specific molecular targets and pathways The thiobis group can form bonds with various biomolecules, influencing their structure and function
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentanoic acid: A simple carboxylic acid with a similar backbone but without the thiobis group.
Hexanoic acid: Another carboxylic acid with a longer carbon chain.
Butanoic acid: A shorter-chain carboxylic acid.
Uniqueness
Pentanoic acid,5,5-thiobis- is unique due to the presence of the thiobis group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous, such as in the synthesis of sulfur-containing compounds and materials.
Eigenschaften
CAS-Nummer |
10341-17-0 |
|---|---|
Molekularformel |
C10H18O4S |
Molekulargewicht |
234.31 g/mol |
IUPAC-Name |
5-(4-carboxybutylsulfanyl)pentanoic acid |
InChI |
InChI=1S/C10H18O4S/c11-9(12)5-1-3-7-15-8-4-2-6-10(13)14/h1-8H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
ACAYZXFEFNEADF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCSCCCCC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















